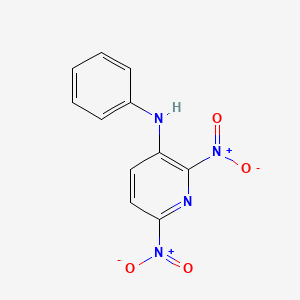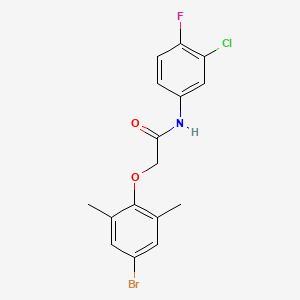
2,6-dinitro-N-phenylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dinitro-N-phenylpyridin-3-amine is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of two nitro groups at the 2 and 6 positions of the pyridine ring, and a phenyl group attached to the nitrogen atom at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dinitro-N-phenylpyridin-3-amine can be achieved through several synthetic routes One common method involves the nitration of N-phenylpyridin-3-amine The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents
Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, 2,6-dibromo-N-phenylpyridin-3-amine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. This reaction allows for the selective introduction of nitro groups at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2,6-dinitro-N-phenylpyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The phenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2,6-diamino-N-phenylpyridin-3-amine.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: Quinone derivatives of the phenyl group.
科学的研究の応用
2,6-dinitro-N-phenylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes for optoelectronic devices.
Biological Research: It serves as a probe for studying enzyme-catalyzed reactions and as a ligand in coordination chemistry for the development of metal-based drugs.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals for various industrial applications.
作用機序
The mechanism of action of 2,6-dinitro-N-phenylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the inhibition of enzyme activity and disruption of cellular processes. The compound can also act as a ligand, binding to metal ions and forming coordination complexes that can modulate the activity of metalloenzymes.
類似化合物との比較
Similar Compounds
2,4-dinitro-N-phenylpyridin-3-amine: Similar structure with nitro groups at the 2 and 4 positions.
2,6-dinitro-N-methylpyridin-3-amine: Similar structure with a methyl group instead of a phenyl group.
2,6-dinitro-N-phenylpyridin-4-amine: Similar structure with the amino group at the 4 position.
Uniqueness
2,6-dinitro-N-phenylpyridin-3-amine is unique due to the specific positioning of the nitro groups and the phenyl group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2,6-dinitro-N-phenylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-14(17)10-7-6-9(11(13-10)15(18)19)12-8-4-2-1-3-5-8/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOFWZRKUQTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5101395.png)
![2-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]dibenzofuran-3-amine](/img/structure/B5101401.png)
![Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate](/img/structure/B5101403.png)
![5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B5101414.png)
![3-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5101420.png)
![methyl 4-{[({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]methyl}benzoate](/img/structure/B5101432.png)


![[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B5101460.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)
